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Compound of Interest

(5-Fluoro-2-
Compound Name:
methoxyphenyl)methanol

Cat. No.: B151816

An In-Depth Technical Guide to the Physical Properties of (5-Fluoro-2-
methoxyphenyl)methanol

Introduction

(5-Fluoro-2-methoxyphenyl)methanol, also known as 5-Fluoro-2-methoxybenzyl alcohol, is a
fluorinated aromatic alcohol that serves as a crucial intermediate in organic synthesis. Its
structural features—a fluorinated benzene ring, a methoxy group, and a hydroxymethyl group
—make it a versatile building block for the synthesis of more complex molecules, particularly in
the pharmaceutical and agrochemical industries. The strategic placement of the fluoro and
methoxy substituents significantly influences the molecule's reactivity and physicochemical
properties, making a thorough understanding of these characteristics essential for its effective
application in research and development. This guide provides a comprehensive overview of the
physical properties, spectral data, safety protocols, and synthetic relevance of (5-Fluoro-2-
methoxyphenyl)methanol for professionals in chemical research and drug development.

Chemical Structure and Identifiers

The molecular structure of (5-Fluoro-2-methoxyphenyl)methanol is foundational to its
chemical behavior. The electron-withdrawing nature of the fluorine atom and the electron-
donating methoxy group create a unique electronic environment on the aromatic ring,
influencing the reactivity of the benzylic alcohol.
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Caption: Molecular structure of (5-Fluoro-2-methoxyphenyl)methanol.

Table 1: Chemical Identifiers

Identifier Value Source(s)

CAS Number 426831-32-5 [1][2]

Molecular Formula CsHoFO2 [1112][3]

Molecular Weight 156.15 g/mol [11[3]
(5-Fluoro-2-

IUPAC Name [1]
methoxyphenyl)methanol
5-Fluoro-2-methoxybenzyl

Synonyms alcohol, Benzenemethanol, 5- [1112]
fluoro-2-methoxy-
InChI=1S/C8H9FO2/c1-11-8-

InChl 3-2-7(9)4-6(8)5-10/h2- [1]
4,10H,5H2,1H3
NJDNHGOIOZXFCB-

InChlKey [1]

UHFFFAOYSA-N

| SMILES | COC1=CC=C(F)C=C1CO |[1] |

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction

conditions, purification methods, and storage requirements. For instance, knowledge of a

substance's melting and boiling points is essential for thermal stability assessment, while

solubility dictates the choice of solvents for reactions and chromatography.

Table 2: Summary of Physical and Chemical Properties
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Property Value Source(s)
Appearance White to off-white solid [1]

Melting Point 152-156 °C [2]

Boiling Point 242 °C [11[2]
Density 1.187 - 1.2 g/cm?3 [1112]

Flash Point 119 °C [1][2]

pKa (Predicted) 14.09 £ 0.10 [1]
Refractive Index 1.511 [2]

| Solubility | Practically insoluble in water. Soluble in methanol and N,N-Dimethylformamide.
Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform. |[2] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of
chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed
information about the carbon-hydrogen framework of a molecule.

'H NMR (Proton NMR) Data

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule, offering
insights into their chemical environment and proximity to one another.

e Spectrum Details: 300 MHz in CDCI3[1]

e Peak Assignments:

o

0 7.04 (dd, 1H, J=8.7 and 3.1 Hz): Aromatic proton ortho to the hydroxymethyl group.

[¢]

0 6.94 (td, 1H, J=8.5 and 3.1 Hz): Aromatic proton meta to the hydroxymethyl group and
ortho to the fluorine atom.

[¢]

0 6.78 (dd, 1H, J=8.9 and 4.3 Hz): Aromatic proton ortho to the methoxy group.
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o 0 4.63 (d, 2H, J=6.3 Hz): Methylene protons (-CH20H) of the benzyl alcohol.
o 0 3.81 (s, 3H): Methyl protons (-OCHs) of the methoxy group.

o 9 2.58 (m, 1H): Hydroxyl proton (-OH). The broadness and variable chemical shift are
characteristic of exchangeable protons.

Experimental Protocol: Acquiring a *H NMR Spectrum

The following is a generalized protocol for obtaining a proton NMR spectrum for a solid sample
like (5-Fluoro-2-methoxyphenyl)methanol. This protocol is based on standard laboratory
procedures and the data provided in the literature.

e Sample Preparation: Accurately weigh approximately 5-10 mg of (5-Fluoro-2-
methoxyphenyl)methanol.

» Solvent Selection: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7
mL of deuterated chloroform (CDCIs), which serves as the lock solvent.

e Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely
dissolved. The clarity of the solution is crucial for acquiring a high-resolution spectrum.

o Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it
in the magnet.

e Shimming: Perform an automated or manual shimming process to optimize the homogeneity
of the magnetic field, which is essential for sharp, well-resolved peaks.

e Acquisition: Set the acquisition parameters, including the number of scans (typically 8 to 16
for a sample of this concentration), pulse width, and acquisition time. Initiate the data
acquisition.

o Data Processing: After acquisition, perform a Fourier transform on the raw data (Free
Induction Decay). Phase the resulting spectrum and perform a baseline correction to ensure
accurate integration.

o Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCIs
to & 7.26 ppm.
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e Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the
splitting patterns (multiplicity) and coupling constants (J-values) to elucidate the molecular
structure.

Safety and Handling

Understanding the hazards associated with a chemical is paramount for ensuring laboratory
safety. (5-Fluoro-2-methoxyphenyl)methanol is classified as hazardous, requiring specific
handling and storage procedures.

e GHS Hazard Pictograms: GHS06 (Toxic), GHSO07 (Harmful/lrritant)[1][3]
» Signal Word: Danger/Warning[1][2][3]

e Hazard Statements:

[¢]

H301/H302: Toxic or harmful if swallowed[1][3]

[¢]

H315: Causes skin irritation[1]

o

H319: Causes serious eye irritation[1][2][4]

o

H335: May cause respiratory irritation[1]
o Precautionary Statements:

o Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling),
P280 (Wear protective gloves, eye protection, and face protection)[1][2].

o Response: P301+P310/P312 (If swallowed, immediately call a poison center or doctor),
P302+P352 (If on skin, wash with plenty of water), P305+P351+P338 (If in eyes, rinse
cautiously with water for several minutes. Remove contact lenses if present and easy to
do. Continue rinsing)[1][2].

o Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container. Keep
away from incompatible materials such as oxidizing agents[1].
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Preparation

Don Personal Protective Equipment
(Gloves, Goggles, Lab Coat)

'

Work in a Ventilated Fume Hood

Handling

Weigh Solid Carefully

:

Transfer to Reaction Vessel

:

Clean Spills Immediately

Storage & Disposal

Store in a Cool, Dry, Dark Place
(Sealed Container)

l

Dispose of Waste
per Institutional Guidelines

Click to download full resolution via product page

Caption: Recommended workflow for the safe handling of (5-Fluoro-2-
methoxyphenyl)methanol.
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Applications in Research and Drug Development

Substituted benzyl alcohols are fundamental building blocks in organic chemistry. The specific
substitution pattern of (5-Fluoro-2-methoxyphenyl)methanol makes it a valuable precursor
for synthesizing targeted molecules, especially in medicinal chemistry. Fluorine-containing
compounds are of high interest in drug development as the inclusion of fluorine can enhance
metabolic stability, binding affinity, and bioavailability.

A primary application of this compound is as a starting material for further chemical
transformations. For example, it can be oxidized to its corresponding aldehyde or carboxylic
acid. The derivative, 5-fluoro-2-methoxybenzoic acid, is a key starting material for the synthesis
of Pirtobrutinib, a drug used to treat certain types of lymphoma[5]. This highlights the direct
relevance of (5-Fluoro-2-methoxyphenyl)methanol in the synthesis of pharmacologically
active agents.

The synthesis of (5-Fluoro-2-methoxyphenyl)methanol itself is typically achieved through the
reduction of the corresponding aldehyde, 5-fluoro-2-methoxybenzaldehyde, using a reducing
agent like sodium borohydride[1].

5-Fluoro-2-methoxybenzaldehyde Sodium Borohydride (NaBHa)
(Starting Material) in Methanol

Reduction

(5-Fluoro-2-methoxyphenyl)methanol

(Product)

Click to download full resolution via product page

Caption: Synthesis pathway of (5-Fluoro-2-methoxyphenyl)methanol.

Conclusion

(5-Fluoro-2-methoxyphenyl)methanol is a chemical intermediate with well-defined physical
properties that are crucial for its application in synthetic chemistry. Its solid nature, specific
melting and boiling points, and defined solubility profile provide the necessary parameters for
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its use in a laboratory setting. Coupled with a clear understanding of its spectroscopic signature
and the requisite safety protocols, researchers can effectively utilize this compound as a
building block for creating novel molecules with potential applications in pharmacology and
other areas of chemical science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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